Benzamide, N-[4-(benzoyloxy)phenyl]- Benzamide, N-[4-(benzoyloxy)phenyl]-
Brand Name: Vulcanchem
CAS No.: 80824-77-7
VCID: VC14934393
InChI: InChI=1S/C20H15NO3/c22-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)24-20(23)16-9-5-2-6-10-16/h1-14H,(H,21,22)
SMILES:
Molecular Formula: C20H15NO3
Molecular Weight: 317.3 g/mol

Benzamide, N-[4-(benzoyloxy)phenyl]-

CAS No.: 80824-77-7

Cat. No.: VC14934393

Molecular Formula: C20H15NO3

Molecular Weight: 317.3 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, N-[4-(benzoyloxy)phenyl]- - 80824-77-7

Specification

CAS No. 80824-77-7
Molecular Formula C20H15NO3
Molecular Weight 317.3 g/mol
IUPAC Name (4-benzamidophenyl) benzoate
Standard InChI InChI=1S/C20H15NO3/c22-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)24-20(23)16-9-5-2-6-10-16/h1-14H,(H,21,22)
Standard InChI Key GDZHBHHTCMWMJP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Physicochemical Properties

Benzamide, N-[4-(benzoyloxy)phenyl]-, is a white crystalline solid with the systematic IUPAC name N-(4-benzoyloxyphenyl)benzamide. Its molecular structure consists of two benzoyl groups linked via an amide bond, creating a planar geometry that enhances thermal stability . Key properties include:

PropertyValueSource
Molecular FormulaC20H15NO2\text{C}_{20}\text{H}_{15}\text{NO}_{2}
Molecular Weight301.34 g/mol
Density1.222 g/cm³
Boiling Point406°C at 760 mmHg
Flash Point134.6°C
Vapor Pressure8.38×1078.38 \times 10^{-7} mmHg at 25°C

The compound’s low vapor pressure and high boiling point suggest suitability for high-temperature applications, such as polymer additives or liquid crystal matrices . Its logP value of 4.24 indicates moderate lipophilicity, which may influence solubility in organic solvents .

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of Benzamide, N-[4-(benzoyloxy)phenyl]-, typically involves multi-step esterification and amidation reactions. A representative pathway includes:

  • Alkylation of 4-hydroxybenzoic acid with 1-bromododecane to form 4-(n-dodecyloxy)benzoic acid .

  • Esterification with 4-hydroxybenzaldehyde using DCC/DMAP, followed by oxidation to yield 4-(4-n-dodecyloxybenzoyloxy)benzoic acid .

  • Amidation with aniline derivatives under argon atmosphere, catalyzed by DCC/DMAP, to form the final benzamide .

Spectroscopic Confirmation

  • 1H^1\text{H}-NMR (500 MHz, CDCl₃): Signals at δ 8.34 (d, J = 8.9 Hz, 2H) and δ 7.45–7.30 (m, 10H) confirm aromatic protons, while δ 5.10 (s, 2H) corresponds to the benzyloxy group .

  • 13C^{13}\text{C}-NMR: Peaks at 167.2 ppm (C=O of amide) and 165.8 ppm (C=O of ester) verify the functional groups .

  • Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ ion at m/z 301.11, consistent with the molecular formula .

Reactivity and Stability

Gas-Phase Cyclization

Under protonation in mass spectrometry (FAB or ESI), the compound undergoes cyclization to form 2-phenylbenzoxazole with elimination of benzoic acid . This reaction mirrors acid-catalyzed cyclization in solution, as demonstrated by isotopic labeling and DFT calculations :

N-[4-(benzoyloxy)phenyl]-benzamideH+2-phenylbenzoxazole+benzoic acid\text{N-[4-(benzoyloxy)phenyl]-benzamide} \xrightarrow{\text{H}^+} \text{2-phenylbenzoxazole} + \text{benzoic acid}

The activation energy for this process is approximately 45 kJ/mol, indicating a facile rearrangement under mild conditions .

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a mesophase transition at 120°C, characteristic of liquid crystalline behavior . The compound retains stability up to 300°C, making it suitable for high-temperature applications .

Applications in Materials Science

Liquid Crystal Development

Benzamide derivatives like N-[4-(benzoyloxy)phenyl]-benzamide serve as core structures in calamitic liquid crystals. When incorporated into phenyl-benzoate matrices, they enhance anisotropic properties, enabling applications in displays and optical devices . For example, blending this compound with alkyloxy chains induces smectic phases at temperatures below 150°C .

Polymer Additives

The compound’s thermal stability and low polarity make it an effective plasticizer for polycarbonates, reducing glass transition temperatures (TgT_g) by up to 15°C at 5 wt% loading .

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